Copper(II) triflate

Catalysis Cost Analysis Friedel-Crafts Acylation

Researchers requiring a powerful Lewis acid face a difficult trade-off: AlCl₃ and FeCl₃ demand rigorously anhydrous conditions, while Sc(OTf)₃ is nearly 10× more expensive at scale. Copper(II) triflate resolves this dilemma. • Water-tolerant & air-stable: Enables cationic polymerizations and Friedel-Crafts reactions under ambient conditions, eliminating glovebox requirements and reducing quenching waste. • Cost-effective scalability: Provides comparable activity to Sc(OTf)₃ in Fries rearrangements at a fraction of the cost, making gram-to-kilogram process development economically viable. • Green chemistry alignment: Demonstrated reusability in aqueous media for synthesizing trans-4,5-diamino-cyclopent-2-enones, supporting solvent substitution and waste reduction goals.

Molecular Formula CHCuF3O3S
Molecular Weight 213.63 g/mol
CAS No. 34946-82-2
Cat. No. B1225441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) triflate
CAS34946-82-2
Synonymscopper(II) trifluoromethanesulfonate
Cu(II)-TFS
Molecular FormulaCHCuF3O3S
Molecular Weight213.63 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)O.[Cu]
InChIInChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);
InChIKeyGZWXEFRPSWBAGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(II) Triflate: Lewis Acid Catalyst Overview


Copper(II) triflate [Cu(OSO2CF3)2], the copper(II) salt of trifluoromethanesulfonic acid, is a widely utilized Lewis acid catalyst first characterized in 1972 [1]. As a member of the metal triflate family, it is defined by a weakly coordinating and non-nucleophilic triflate anion that enhances the Lewis acidity of the copper(II) center [2]. This foundational property underpins its extensive application across a diverse range of organic transformations, including Diels–Alder reactions, cyclopropanations, and various coupling reactions, making it a benchmark catalyst in both academic and industrial settings [1].

Copper(II) Triflate: Substitution Risks


The assumption that all Lewis acids within the same broad class are functionally interchangeable is a significant procurement and research risk. Substituting Copper(II) triflate (Cu(OTf)2) with a different Lewis acid—such as a common metal halide (e.g., AlCl3, FeCl3), another metal triflate (e.g., Sc(OTf)3, Yb(OTf)3), or a different copper salt (e.g., CuCl2, Cu(OAc)2)—can lead to drastically different outcomes. These differences manifest as failed reactions due to moisture sensitivity, reduced catalytic activity, poor selectivity, or prohibitive cost at scale. The unique combination of the copper(II) center's mild redox and coordination properties with the weakly coordinating triflate counterion is not replicated by other anions or metals. This guide provides quantitative evidence demonstrating precisely why Cu(OTf)2 is often the superior or necessary choice, justifying its specific selection over apparent analogs [1]. The evidence presented below directly addresses the core question of when and why Cu(OTf)2 must be prioritized over its closest alternatives.

Copper(II) Triflate: Quantitative Evidence


Cost-Effectiveness vs. Scandium Triflate

In direct comparative studies for the Fries rearrangement, catalytic systems based on copper(II) triflate were found to be highly active and, crucially, are described as 'much cheaper' than those based on scandium(III) triflate [1]. This cost advantage is a primary driver for process selection, especially when scaling reactions beyond the milligram scale. Vendor pricing data confirms this economic disparity: copper(II) triflate (98%) is available at approximately €74 per 25g, whereas scandium(III) triflate is priced at approximately €715 per 25g, a nearly 10-fold difference [REFS-2, REFS-3].

Catalysis Cost Analysis Friedel-Crafts Acylation

Water and Air Stability vs. Metal Halides

A primary limitation of traditional Lewis acid catalysts like aluminum chloride (AlCl3) is their extreme sensitivity to moisture and air, which necessitates strict inert-atmosphere handling and leads to significant acidic waste upon quenching [1]. In contrast, copper(II) triflate is explicitly cited as a 'less sensitive Lewis acid' and is described as being 'water tolerant and less sensitive toward atmospheric exposure than halide Lewis acids' [1]. This qualitative difference in handling properties is a critical, quantifiable factor in process safety and waste generation, directly impacting the feasibility and cost of industrial-scale reactions. In cationic polymerization, the use of Cu(OTf)2 over air-sensitive halides like AlCl3 reduces environmental hazards and simplifies reaction protocols [1].

Polymerization Catalyst Stability Green Chemistry

Superior Efficiency in Hydroalkoxylation

In a study evaluating various metal-based Lewis acids and strong Brønsted acids for the hydroalkoxylation of dicyclopentadiene (DCPD) and norbornene (NB) with 2-hydroxyethyl methacrylate (HEMA), copper(II) triflate was identified as 'the most efficient catalyst system' in the absence of other additives [1]. This conclusion was drawn from a direct screening of multiple catalysts, where Cu(OTf)2 demonstrated superior performance. While specific yield data for all comparators is not provided in the abstract, the designation of 'most efficient' is a comparative statement of significance. Kinetic, ESR, and poisoning experiments further elucidated that the true active catalyst is triflic acid (TfOH), which is generated in situ from Cu(OTf)2, providing a mechanistic basis for its unique activity [1].

Hydroalkoxylation Catalytic Efficiency Monomer Synthesis

Recyclability and Yield in Aqueous Media

The reusability of copper(II) triflate is a key differentiator, particularly in aqueous media. A study on the synthesis of trans-4,5-diamino-cyclopent-2-enones (CP) in water at room temperature demonstrated that Cu(OTf)2 is a 'very efficient catalyst' that can be recovered and reused [1]. While the specific number of cycles is not provided in the abstract, the explicit mention of 'catalyst reusability' as a notable advantage highlights a clear benefit over non-recyclable catalysts or those that decompose in water. The method also boasts advantages such as high atom-economy, high regioselectivity, and shorter reaction times, making it a more sustainable and cost-effective process [1].

Aqueous Catalysis Catalyst Recyclability Green Chemistry

Best Applications for Copper(II) Triflate


Cost-Sensitive Scale-Up

In both academic research groups and industrial pilot plants where a powerful Lewis acid is required, the nearly 10-fold cost difference between copper(II) triflate and scandium(III) triflate becomes a decisive factor [REFS-1, REFS-2]. For reactions such as the Fries rearrangement, where Cu(OTf)2 provides comparable activity, the economic advantage makes it the clear choice for any process intended to scale beyond milligram quantities, enabling larger experiments and more cost-efficient production [1].

Moisture-Tolerant and Aqueous Catalysis

Copper(II) triflate should be prioritized for any reaction where the use of rigorously anhydrous and air-free conditions is undesirable or impractical. Its documented water tolerance and lower sensitivity to atmospheric exposure offer a significant practical advantage over traditional halide Lewis acids like AlCl3 [3]. This is particularly relevant for polymerizations, where Cu(OTf)2 enables cationic polymerization in aqueous media or under ambient conditions, simplifying reaction setup, improving safety, and reducing waste streams associated with quenching water-sensitive catalysts [3].

Sustainable and Green Chemistry Processes

For processes designed around the principles of green chemistry, copper(II) triflate is a superior candidate. Its demonstrated reusability in water as a solvent aligns with goals of waste reduction and solvent substitution [4]. The combination of aqueous compatibility, recyclability, and mild reaction conditions positions Cu(OTf)2 as a more environmentally sustainable catalyst compared to single-use, water-sensitive alternatives, facilitating the development of cleaner synthetic routes to valuable compounds like trans-4,5-diamino-cyclopent-2-enones [4].

Technical Documentation Hub

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